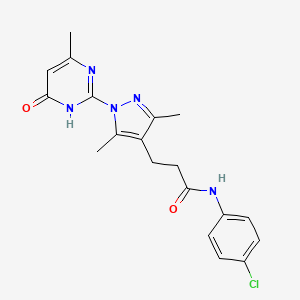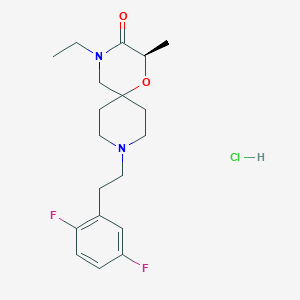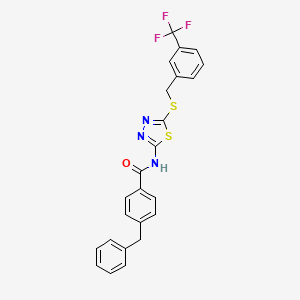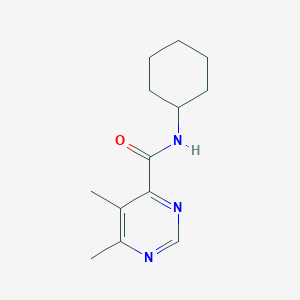![molecular formula C11H11Br3O B2492151 (11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol CAS No. 1212438-51-1](/img/structure/B2492151.png)
(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol, commonly known as TBP, is a cyclic brominated compound that has gained attention for its potential use in various scientific research applications. TBP is a complex compound with a unique structure that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of TBP is not well understood. However, it has been suggested that TBP acts as a radical scavenger and inhibits the formation of free radicals. TBP has also been found to have antioxidant properties that protect cells from oxidative damage.
Biochemical and Physiological Effects:
TBP has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties that reduce inflammation in the body. Moreover, TBP has been found to have neuroprotective properties that protect neurons from damage. TBP has also been found to have anti-tumor properties that inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
TBP has various advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. Moreover, TBP has a unique structure that makes it useful for various scientific research applications. However, one of the limitations of TBP is that it is a toxic compound that requires careful handling.
Future Directions
There are various future directions for TBP. One of the future directions is to explore its potential use in the field of medicine. TBP has been found to have various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Moreover, future research can be conducted to explore the mechanism of action of TBP and its potential use in various scientific research applications.
Conclusion:
In conclusion, TBP is a cyclic brominated compound that has gained attention for its potential use in various scientific research applications. TBP has been synthesized using different methods and has various advantages and limitations for lab experiments. TBP has been found to have various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Moreover, future research can be conducted to explore the mechanism of action of TBP and its potential use in various scientific research applications.
Synthesis Methods
TBP is a complex compound that has been synthesized using different methods. One of the most common methods used for synthesizing TBP is the bromination of a cyclic precursor using N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in the presence of a solvent such as chloroform or dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure TBP.
Scientific Research Applications
TBP has been found to have various scientific research applications. It has been used as a flame retardant in various materials such as plastics, textiles, and electronics. TBP has also been used as a catalyst in various chemical reactions. Moreover, TBP has been found to have potential applications in the field of medicine.
properties
IUPAC Name |
7,7,11-tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br3O/c12-9-5-3-1-2-4(5)8-10(9,15)6(3)7(2)11(8,13)14/h2-9,15H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBOKYFPZUQGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C(C3C5(C4Br)O)(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)

![7-Fluoro-2-methyl-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2492071.png)
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)



![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)